Product packaging for 2-Chloro-5-(4-methoxyphenyl)oxazole(Cat. No.:)

2-Chloro-5-(4-methoxyphenyl)oxazole

Cat. No.: B13986612
M. Wt: 209.63 g/mol
InChI Key: HQXSNMXINMEHHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(4-methoxyphenyl)oxazole is a chemical compound supplied for research use only. It is strictly intended for laboratory investigation and is not approved for diagnostic, therapeutic, or any personal use. Oxazole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities . Specifically, trisubstituted oxazoles bearing a methoxyphenyl group have been identified as potent inhibitors of tubulin polymerization, functioning by binding to the colchicine site and demonstrating exceptional antiproliferative activity against a diverse panel of cancer cell lines with IC50 values in the nanomolar range . Furthermore, structural analogs featuring an oxazole core fused with a pyrimidine ring have shown promising activity as potent, selective inhibitors of key receptor tyrosine kinases, including VEGFR2 and EGFR, which are critical targets in anti-angiogenesis and anticancer drug discovery . The chloro and methoxyphenyl substituents on the oxazole ring are key pharmacophores that influence the compound's electronic properties and binding affinity to biological targets, making it a valuable intermediate for the synthesis and optimization of novel bioactive molecules in oncology research . Researchers can utilize this compound as a key building block for constructing more complex heterocyclic systems or as a core structure for evaluating structure-activity relationships (SAR) in various biochemical assays.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8ClNO2 B13986612 2-Chloro-5-(4-methoxyphenyl)oxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

2-chloro-5-(4-methoxyphenyl)-1,3-oxazole

InChI

InChI=1S/C10H8ClNO2/c1-13-8-4-2-7(3-5-8)9-6-12-10(11)14-9/h2-6H,1H3

InChI Key

HQXSNMXINMEHHW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(O2)Cl

Origin of Product

United States

Synthetic Pathways and Methodological Advancements for 2 Chloro 5 4 Methoxyphenyl Oxazole

Precursor Design and Selection Strategies for Oxazole (B20620) Ring Formation

The construction of the 2-Chloro-5-(4-methoxyphenyl)oxazole scaffold begins with a logical retrosynthetic analysis, which primarily involves the formation of the core 5-(4-methoxyphenyl)oxazole (B1676806) ring, followed by regioselective chlorination at the C2 position. The selection of precursors is dictated by the chosen cyclization strategy.

Several reliable synthetic routes dictate the choice of starting materials:

Van Leusen Oxazole Synthesis: This highly convergent method utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) as a versatile C2-N1 synthon. nih.gov The key precursors for forming the 5-substituted oxazole core are 4-methoxybenzaldehyde (B44291) and TosMIC . nih.gov This reaction proceeds under basic conditions and is known for its reliability and broad substrate scope. nih.gov

Robinson-Gabriel Synthesis and Related Methods: This classical approach involves the cyclodehydration of an α-acylamino ketone. For the target scaffold, the precursor would be N-(2-(4-methoxyphenyl)-2-oxoethyl)formamide . This intermediate can be prepared from 2-amino-1-(4-methoxyphenyl)ethan-1-one and a suitable formylating agent.

[3+2] Cycloaddition from Carboxylic Acids: Modern approaches allow for the rapid synthesis of oxazoles from more readily available precursors. nih.gov In this strategy, 4-methoxybenzoic acid can be reacted with an isonitrile derivative to directly form the oxazole ring, offering a scalable and efficient alternative. nih.gov

Erlenmeyer-Plöchl Synthesis: This method involves the condensation of an N-acylglycine with an aldehyde. nih.gov The precursors would be 4-methoxybenzaldehyde and an appropriate N-acylglycine, which cyclizes and tautomerizes to form the oxazole structure. nih.gov

The most direct precursors to the unhalogenated core, 5-(4-methoxyphenyl)oxazole, are 4-methoxybenzaldehyde and TosMIC, as highlighted in the van Leusen synthesis. nih.govnih.gov

Direct Synthesis Approaches to the this compound Scaffold

The synthesis of the title compound can be approached in two primary ways: constructing the 5-(4-methoxyphenyl)oxazole ring first and then introducing the chlorine atom, or building the scaffold with the chlorine atom already incorporated or positioned for installation via a cross-coupling reaction.

The formation of the oxazole ring is the cornerstone of the synthesis. Several cyclization reactions are prominently used.

Van Leusen Oxazole Synthesis: This reaction is a powerful tool for creating 5-substituted oxazoles. It involves the base-mediated reaction of an aldehyde (4-methoxybenzaldehyde) with TosMIC. The mechanism is a two-step [3+2] cycloaddition that forms an oxazoline (B21484) intermediate, which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole ring. nih.gov Microwave-assisted versions of this reaction have been developed to improve yields and shorten reaction times. nih.gov

[3+2] Cycloaddition of Carboxylic Acids and Isonitriles: A highly efficient and rapid method involves the reaction of a carboxylic acid with an isonitrile compound in the presence of a suitable coupling agent and base. nih.gov For instance, 4-methoxybenzoic acid can be reacted with an appropriate isonitrile to directly generate the 5-(4-methoxyphenyl)oxazole core. nih.gov The reaction proceeds through an initial activation of the carboxylic acid. nih.gov

Copper-Mediated Oxidative Cyclization: Another strategy involves the copper-catalyzed reaction of components like benzil (B1666583) with benzylamine (B48309) derivatives in the presence of air as an oxidant. rsc.org While not a direct route to the target, this demonstrates the utility of transition metals in facilitating oxazole ring formation from different precursor sets. rsc.org

Iodine-Catalyzed Domino Cyclization: A metal-free alternative for synthesizing polysubstituted oxazoles involves an oxidative [3+1+1] convergent domino cyclization. researchgate.net This method typically uses methyl azaarenes, benzoins, and ammonium (B1175870) acetate (B1210297) with iodine as the catalyst, showcasing a different combination of building blocks for accessing complex oxazole structures. researchgate.net

Cyclization MethodKey PrecursorsGeneral ConditionsReference
Van Leusen Synthesis4-Methoxybenzaldehyde, TosMICBase (e.g., K₂CO₃), Methanol, often reflux or MW nih.gov
[3+2] Cycloaddition4-Methoxybenzoic Acid, Isonitrile DerivativeCoupling agent (e.g., DMAP-Tf), Base (e.g., DMAP), DCM nih.gov
Robinson-Gabriel Synthesisα-Acylamino ketoneDehydrating agent (e.g., H₂SO₄, P₂O₅) pitt.edu
Copper-Mediated CyclizationBenzil, Benzylamine derivativesCuI, Air (O₂), DMA, 4Å MS rsc.org

Once the 5-(4-methoxyphenyl)oxazole core is assembled, the next critical step is the regioselective introduction of a chlorine atom at the C2 position. The inherent electronic properties of the oxazole ring govern the site of halogenation. The acidity of the ring protons follows the order C2 > C5 > C4, making the C2 position the most susceptible to deprotonation and subsequent electrophilic substitution. thieme-connect.de

Metalation followed by Halogenation: A highly selective method involves the deprotonation of the oxazole ring at the most acidic C2 position using a strong, non-nucleophilic base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures. thieme-connect.de The resulting 2-lithiooxazole intermediate is then quenched with an electrophilic chlorine source, such as hexachloroethane (B51795) (C₂Cl₆) or N-chlorosuccinimide (NCS), to afford the desired 2-chlorooxazole (B1317313). thieme-connect.de

Direct Electrophilic Chlorination: Direct chlorination can also be achieved using various chlorinating agents. Reagents like sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS) are commonly employed. google.comgoogle.com The reaction conditions, including solvent and temperature, must be carefully controlled to favor substitution at the C2 position and minimize side reactions or halogenation at other positions. For some substrates, a catalyst may be required to facilitate the reaction. google.com

Halogenation MethodReagentsMechanismReference
Deprotonation/Quench1. n-BuLi or LDA 2. N-Chlorosuccinimide (NCS) or C₂Cl₆Formation of a 2-lithiooxazole intermediate followed by electrophilic attack. thieme-connect.de
Direct ChlorinationSulfuryl Chloride (SO₂Cl₂)Electrophilic aromatic substitution. google.comgoogle.com
Direct ChlorinationN-Chlorosuccinimide (NCS)Electrophilic aromatic substitution, often requiring a catalyst or radical initiator. google.com

An alternative and highly modular strategy for constructing the target molecule involves the use of palladium-catalyzed cross-coupling reactions. youtube.comyoutube.com This approach typically starts with a pre-functionalized oxazole core, such as a 2,5-dihalooxazole, and selectively introduces the 4-methoxyphenyl (B3050149) group.

The general catalytic cycle for these reactions involves oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organometallic reagent, and finally, reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. youtube.com

Suzuki Coupling: This reaction pairs an organohalide (e.g., 5-bromo-2-chlorooxazole) with an organoboron reagent, such as 4-methoxyphenylboronic acid . The reaction is typically catalyzed by a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) in the presence of a base (e.g., Na₂CO₃, K₃PO₄). youtube.comyoutube.com The tolerance of Suzuki coupling to a wide variety of functional groups makes it a very powerful tool. youtube.com

Stille Coupling: The Stille reaction utilizes an organotin reagent, such as (4-methoxyphenyl)tributylstannane , as the coupling partner for the oxazole halide. While effective, the toxicity of organotin compounds is a significant drawback. youtube.comyoutube.com

Sonogashira Coupling: While not used to install the methoxyphenyl group directly, the Sonogashira reaction demonstrates the versatility of cross-coupling on the oxazole scaffold. It couples a terminal alkyne with an organohalide, and could be used for further derivatization of a halogenated oxazole intermediate. pitt.edu

Coupling ReactionOrganometallic ReagentKey FeaturesReference
Suzuki CouplingOrganoboron (e.g., Ar-B(OH)₂)Requires base; stable, non-toxic reagents; broad functional group tolerance. youtube.comyoutube.com
Stille CouplingOrganotin (e.g., Ar-SnBu₃)Does not require base; tolerant of many functional groups; toxic reagents. youtube.comyoutube.com
Negishi CouplingOrganozinc (e.g., Ar-ZnX)Highly reactive; sensitive to air and moisture. youtube.comyoutube.com

Optimization of Reaction Conditions and Catalytic Systems

Achieving an efficient synthesis with high yield and purity necessitates the careful optimization of reaction conditions. prismbiolab.com Factors such as solvent, temperature, catalyst, and reactant stoichiometry are all critical parameters that must be fine-tuned. Methodologies for optimization range from the traditional One-Factor-At-a-Time (OFAT) approach, where a single parameter is varied while others are held constant, to more complex statistical methods like Design of Experiments (DoE), which allows for the simultaneous investigation of multiple variables. prismbiolab.com

The choice of solvent and the reaction temperature can have a profound impact on the outcome of oxazole synthesis, affecting reaction rates, yields, and even the product distribution.

Solvent Effects: The polarity and coordinating ability of the solvent can influence the solubility of reagents and stabilize transition states or intermediates. In one study on a [3+2] cycloaddition for oxazole synthesis, dichloromethane (B109758) (CH₂Cl₂) was found to be the optimal solvent, providing a 96% yield. nih.gov In contrast, other solvents such as dimethyl sulfoxide (B87167) (DMSO), tetrahydrofuran (B95107) (THF), 1,4-dioxane, and acetonitrile (B52724) (MeCN) resulted in lower or no product formation under the same conditions. nih.gov

Temperature Control: Temperature is a critical lever for controlling reaction kinetics. Increasing the temperature generally increases the reaction rate. For example, in the aforementioned [3+2] cycloaddition, increasing the temperature from room temperature to 40 °C, along with adjusting the base concentration, boosted the yield from 70% to an excellent 96% and reduced the reaction time from 60 to 30 minutes. nih.gov In other cases, such as sluggish Claisen rearrangements or cyclizations, higher temperatures or the use of microwave irradiation can be essential to drive the reaction to completion. nih.gov Conversely, low temperatures are often required for reactions involving highly reactive intermediates, such as the lithiation of the oxazole ring, to prevent side reactions. thieme-connect.de

Optimization of a [3+2] Cycloaddition for Oxazole Synthesis nih.gov
SolventTemperature (°C)BaseYield (%)
DCM25DMAP70
DCM40DMAP96
DMSO40DMAP<10
THF40DMAP25
1,4-Dioxane40DMAP15
MeCN40DMAP<10

Catalytic Activation and Ligand Design for Enhanced Selectivity and Yield

The synthesis of oxazole derivatives, including this compound, has been significantly advanced through the use of catalytic systems. These catalysts, often transition metals, in conjunction with specifically designed ligands, play a crucial role in enhancing reaction rates, yields, and, most importantly, selectivity.

Palladium and copper catalysts are frequently employed in cross-coupling reactions to form the carbon-carbon and carbon-heteroatom bonds necessary for the oxazole core and its substitutions. For instance, palladium-catalyzed C-5 arylation of oxazoles can be achieved with high regioselectivity using task-specific phosphine (B1218219) ligands. organic-chemistry.org The choice of ligand is critical; it can influence the electronic and steric environment of the metal center, thereby directing the catalytic cycle towards the desired product and minimizing side reactions.

Similarly, copper catalysts have proven effective in the synthesis of substituted oxazoles. Copper(II) triflate [Cu(OTf)2] has been used to catalyze the coupling of α-diazoketones with amides to produce 2,4-disubstituted oxazoles in high yields. ijpsonline.comijpsonline.com In other methodologies, copper catalysts facilitate the intramolecular cyclization of enamide precursors. acs.org

Gold catalysis has also emerged as a powerful tool. A gold(I) complex has been utilized in a [2+2+1] annulation of terminal alkynes, nitriles, and an oxygen source to yield 2,5-disubstituted oxazoles. organic-chemistry.org This method offers mild reaction conditions and broad substrate scope. organic-chemistry.org

The design of ligands is a key aspect of optimizing these catalytic systems. Ligands can be tailored to control the regioselectivity of a reaction. For example, in palladium-catalyzed arylations of oxazoles, the use of specific phosphine ligands in polar solvents favors C-5 arylation, while in nonpolar solvents, C-2 arylation is preferred. organic-chemistry.org This highlights the intricate interplay between the catalyst, ligand, and reaction conditions in determining the final product structure.

Table 1: Catalytic Systems in Oxazole Synthesis

Catalyst System Ligand/Conditions Application Yield/Selectivity Reference
Palladium Task-specific phosphine ligands, polar solvent C-5 arylation of oxazoles High regioselectivity for C-5 organic-chemistry.org
Palladium Task-specific phosphine ligands, nonpolar solvent C-2 arylation of oxazoles High regioselectivity for C-2 organic-chemistry.org
Copper(II) triflate [Cu(OTf)2] 1,2-dichloroethane, 80°C Synthesis of 2,4-disubstituted oxazoles Up to 87% yield ijpsonline.comijpsonline.com
Gold(I)-phosphine complex 8-methylquinoline N-oxide (oxidant) [2+2+1] annulation for 2,5-disubstituted oxazoles Very good yields organic-chemistry.org
Iron(II) chloride (FeCl2) Acetonitrile, room temperature Isomerization of 5-chloroisoxazoles to 2H-azirine-2-carbonyl chlorides - mdpi.com

Regioselectivity and Chemoselectivity Considerations in Synthetic Transformations

Controlling regioselectivity and chemoselectivity is a paramount challenge in the synthesis of complex molecules like this compound. These factors determine the precise arrangement of atoms and functional groups within the molecule, which in turn dictates its properties and biological activity.

Regioselectivity refers to the preferential formation of one constitutional isomer over another. In the context of this compound, this is particularly relevant during the formation of the oxazole ring and in subsequent functionalization reactions. For instance, in the synthesis of 2,4,5-trisubstituted oxazoles, different strategies can lead to complementary regioselectivity, yielding either 2,5-substituted 4-acyloxazoles or 2,4-substituted 5-acyloxazoles from the same precursors. acs.org The choice of reagents and reaction pathways, such as the selective bromination of precursors, can direct the cyclization to the desired regioisomer. acs.org

The van Leusen oxazole synthesis, a well-established method reacting tosylmethyl isocyanide (TosMIC) with an aldehyde, typically yields 5-substituted oxazoles. ijpsonline.comnih.gov This inherent regioselectivity makes it a valuable tool for accessing specific substitution patterns. nih.gov Furthermore, direct arylation methods for oxazoles have been developed with high regioselectivity at both the C-2 and C-5 positions, controlled by the choice of phosphine ligands and solvent polarity. organic-chemistry.org

Chemoselectivity , the preferential reaction of one functional group in the presence of others, is also critical. During the synthesis of this compound, the starting materials and intermediates may contain multiple reactive sites. For example, a molecule might possess both an amide and a ketone group. The chosen reaction conditions must selectively target the desired group for cyclization to form the oxazole ring, without affecting other sensitive functionalities. The use of specific catalysts and protecting groups are common strategies to achieve high chemoselectivity.

Electrophilic and nucleophilic substitution reactions on the oxazole ring itself also present regioselectivity challenges. Electrophilic attack is generally difficult unless the ring is activated by electron-releasing substituents, with the C4 position being the most reactive, followed by C5 and then C2. pharmaguideline.com Conversely, nucleophilic attack is favored at the C2 position, especially if the ring is substituted with electron-withdrawing groups. pharmaguideline.com Understanding these intrinsic reactivity patterns is essential for planning selective transformations.

Green Chemistry Approaches and Sustainable Synthetic Practices in Oxazole Production

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like oxazoles to minimize environmental impact and enhance safety. ijpsonline.comijpsonline.comresearchgate.net These approaches focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. ijpsonline.comijpsonline.com

One significant green approach is the use of alternative energy sources to drive reactions. Microwave irradiation has been shown to promote the rapid synthesis of oxazole derivatives, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. ijpsonline.comijpsonline.comnih.gov For instance, the O,N-acylation-cyclodehydration cascade reaction of oximes and acid chlorides to form 2,4,5-trisubstituted oxazoles is efficiently promoted by microwaves. nih.gov

The use of greener solvents is another cornerstone of sustainable synthesis. Water, being non-toxic and readily available, is an ideal green solvent. The development of synthetic methods for oxazoles that can be performed in water represents a significant step towards sustainability. nih.gov Ionic liquids are also being explored as recyclable and often less volatile alternatives to traditional organic solvents. ijpsonline.comijpsonline.com An improved one-pot van Leusen oxazole synthesis has been developed using ionic liquids, which can be recovered and reused multiple times without a significant drop in product yield. organic-chemistry.org

Catalysis itself is a key principle of green chemistry, as catalysts can replace stoichiometric reagents, reducing waste. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is particularly advantageous. researchgate.net For example, iron oxide magnetic nanoparticles (Fe3O4 MNPs) have been used as a magnetically separable nanocatalyst for the green synthesis of functionalized ijpsonline.comrsc.org-oxazoles. nih.gov Similarly, silica-supported catalysts offer advantages of mild reaction conditions, short reaction times, and easy work-up procedures. nih.gov

Furthermore, metal-free synthetic routes are being developed to avoid the use of potentially toxic and expensive heavy metals. organic-chemistry.org An example is the phenyliodine diacetate (PIDA)-mediated intramolecular cyclization of enamides to form functionalized oxazoles. organic-chemistry.org Electrochemical synthesis is another emerging green technique that avoids the need for chemical oxidants and can be performed under mild conditions. rsc.org

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 5 4 Methoxyphenyl Oxazole

Reactivity Profile of the Oxazole (B20620) Heterocycle and its Substituents

Nucleophilic Aromatic Substitution (SNAr) at the Chloro-Substituted Position

The chloro substituent at the C2 position of the oxazole ring is particularly susceptible to nucleophilic aromatic substitution (SNAr). pharmaguideline.comtandfonline.com This reactivity is attributed to the electron-withdrawing nature of the adjacent nitrogen atom, which stabilizes the intermediate Meisenheimer-like complex formed during the reaction. The general order of reactivity for halogen substitution on the oxazole ring is C2 > C4 > C5. tandfonline.com

SNAr reactions on 2-chlorooxazoles proceed with a wide range of nucleophiles, including amines, alkoxides, and thiolates, to yield the corresponding 2-substituted oxazole derivatives. nih.gov For instance, the reaction with sodium azide (B81097) can be utilized to introduce an azido (B1232118) group, a precursor for "click chemistry" or reduction to an amino group. nih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

Nucleophile Product
R-NH₂ 2-Amino-5-(4-methoxyphenyl)oxazole
R-OH 2-Alkoxy-5-(4-methoxyphenyl)oxazole

Electrophilic Substitution Reactions on the 4-Methoxyphenyl (B3050149) Moiety

While the oxazole ring itself is generally resistant to electrophilic attack unless activated by strong electron-donating groups, the 4-methoxyphenyl substituent readily undergoes electrophilic aromatic substitution. pharmaguideline.comwikipedia.org The methoxy (B1213986) group is a powerful activating and ortho-, para-directing group. Given that the para position is occupied by the oxazole ring, electrophilic attack will preferentially occur at the ortho positions (positions 3 and 5) of the phenyl ring.

Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. The specific conditions for these reactions would need to be carefully controlled to avoid potential side reactions involving the oxazole ring, although the deactivating effect of the oxazole moiety on the phenyl ring helps to moderate its reactivity.

Metal-Catalyzed Cross-Coupling Reactions for Further Derivatization

The chloro substituent at the 2-position of 2-Chloro-5-(4-methoxyphenyl)oxazole serves as an excellent handle for a variety of metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecules.

Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of the 2-chlorooxazole (B1317313) with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. synarchive.comwikipedia.orgyoutube.com This reaction is widely used for the formation of biaryl compounds and is tolerant of a wide range of functional groups. rsc.org The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the chloro-oxazole, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgyoutube.com

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the 2-chlorooxazole and a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.orgorganic-chemistry.org The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle similar to the Suzuki coupling and a copper cycle that forms a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. wikipedia.orgyoutube.com

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with the 2-chlorooxazole, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.orgresearchgate.net A key advantage of the Negishi coupling is the high reactivity and functional group tolerance of organozinc reagents. researchgate.netnih.gov The mechanism follows the standard oxidative addition, transmetalation, and reductive elimination pathway. researchgate.net

Stille Coupling: The Stille coupling involves the reaction of the 2-chlorooxazole with an organotin compound (organostannane) catalyzed by palladium. openochem.orgorganic-chemistry.orglibretexts.org This reaction is highly versatile due to the stability and commercial availability of many organostannane reagents. libretexts.orgwikipedia.org The catalytic cycle is analogous to other cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination. openochem.orglibretexts.org

Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions

Reaction Coupling Partner Catalyst System Resulting Bond
Suzuki Organoboron (e.g., R-B(OH)₂) Pd catalyst, Base C-C (sp²-sp²)
Sonogashira Terminal Alkyne (R-C≡CH) Pd catalyst, Cu(I) co-catalyst, Base C-C (sp²-sp)
Negishi Organozinc (R-ZnX) Pd or Ni catalyst C-C (sp²-sp³, sp², sp)

Transformations to Novel Oxazole Derivatives and Fused Ring Systems

The strategic functionalization of this compound opens avenues for the synthesis of a diverse array of novel oxazole derivatives and more complex fused heterocyclic systems.

Functional Group Interconversions at the 2-Position

The chloro group at the 2-position, being a good leaving group, is the primary site for functional group interconversions. As discussed in the context of SNAr reactions (Section 3.1.1), it can be readily displaced by a variety of nucleophiles to introduce new functionalities. pharmaguideline.comtandfonline.com Furthermore, the products of cross-coupling reactions (Section 3.1.3) at this position can undergo subsequent transformations. For example, a 2-alkynyl group introduced via Sonogashira coupling can be further elaborated through reactions of the triple bond, such as hydration to form a ketone or reduction to an alkene or alkane. A 2-amino group can be acylated, alkylated, or used as a handle for the construction of larger structures.

Derivatization at the 5-Position and the Phenyl Ring

While the 2-position is the most reactive site for nucleophilic attack, the 5-position of the oxazole ring can also be functionalized, although it is generally less reactive. tandfonline.com Electrophilic substitution on the oxazole ring typically occurs at the C5 position, but this requires the presence of activating groups. wikipedia.org

The 4-methoxyphenyl ring offers a rich platform for derivatization. As mentioned in Section 3.1.2, electrophilic substitution reactions can introduce a variety of functional groups at the positions ortho to the methoxy group. These newly introduced substituents can then be further modified. For example, a nitro group can be reduced to an amine, which can then be diazotized and converted to a wide range of other functional groups. An acyl group from a Friedel-Crafts reaction can be reduced to an alkyl group or serve as a handle for further carbon-carbon bond formation.

The synthesis of fused ring systems can be achieved through intramolecular reactions involving substituents at both the 2-position of the oxazole and the ortho-position of the phenyl ring. For instance, a properly functionalized ortho-substituent on the phenyl ring could undergo a cyclization reaction with a nucleophilic or electrophilic group at the 2-position of the oxazole, leading to the formation of a new heterocyclic ring fused to the oxazole and phenyl moieties. rsc.orgnih.gov

Ring-Opening and Rearrangement Reactions of the Oxazole Core

While the direct reactivity of this compound in ring-opening and rearrangement reactions is not extensively documented in publicly available literature, the behavior of analogous oxazole systems provides a strong basis for predicting its potential transformations. The presence of a halogen at the C2 position, an aryl group at C5, and the inherent electronic nature of the oxazole ring suggest that this compound could undergo several types of skeletal changes under specific conditions.

One of the most well-known rearrangements in oxazole chemistry is the Cornforth rearrangement . wikipedia.org This reaction typically involves a 4-acyloxazole, where the acyl group's substituent and the C5 substituent exchange positions upon heating. wikipedia.org Although this compound is not a 4-acyloxazole, analogous thermal or photochemical conditions could potentially induce rearrangements. The proposed mechanism for the Cornforth rearrangement proceeds through a transient nitrile ylide intermediate formed by a pericyclic ring opening. wikipedia.org A similar ring-opening to a nitrile ylide intermediate could be envisioned for this compound, which might then undergo alternative cyclization pathways or rearrangements.

More directly relevant is the documented 1,2-rearrangement of a β-chlorooxazole , which suggests a potential pathway for the rearrangement of the target compound. researchgate.net Such rearrangements are significant as they can lead to the formation of novel heterocyclic scaffolds.

Furthermore, photochemical conditions have been shown to induce rearrangements in related heterocyclic systems like isoxazoles, proceeding through highly reactive ketenimine intermediates to form oxazoles. nih.gov The application of photochemical energy to this compound could potentially lead to ring-opening and subsequent rearrangement into different isomeric structures.

Ring-opening of the oxazole core can also be initiated by other means. For instance, studies on oxazole photodetachment have provided spectroscopic evidence for the formation of a diradical intermediate upon ring opening. rsc.org This suggests that radical pathways could be a viable route for the transformation of the oxazole ring in this compound.

The table below summarizes plausible ring-opening and rearrangement reactions based on analogous systems.

Reaction Type Reactant Type Key Intermediate Potential Product Type
Cornforth-like RearrangementSubstituted OxazoleNitrile YlideIsomeric Oxazole
1,2-Rearrangementβ-ChlorooxazoleOxazolonium IonRearranged Oxazole
Photochemical RearrangementSubstituted OxazoleKetenimine/DiradicalIsomeric Heterocycles
Nucleophilic Ring-Opening2-ChlorooxazoleAcyclic IntermediateFunctionalized Acyclic Compound

Mechanistic Elucidation through Kinetic and Spectroscopic Studies

Kinetic studies are crucial for determining the rate-determining step and the influence of substituents and reaction conditions on the reaction pathway. For instance, kinetic studies on the nucleophilic substitution reactions of other chloro-substituted aromatic compounds have demonstrated how the reaction rate is influenced by the nature of the nucleophile and the substituents on the aromatic ring. koreascience.krlibretexts.org A similar approach could be applied to study the displacement of the chlorine atom at the C2 position of this compound, which is often a precursor step to or in competition with ring-opening reactions. The rate of such a reaction would be expected to follow second-order kinetics, being dependent on the concentrations of both the oxazole and the nucleophile. libretexts.org

The following table outlines hypothetical kinetic data for a nucleophilic substitution reaction on this compound, which could be a competing or initiating step for ring transformation.

[Oxazole] (mol/L) [Nucleophile] (mol/L) Initial Rate (mol/L·s)
0.10.11.0 x 10⁻⁵
0.20.12.0 x 10⁻⁵
0.10.22.0 x 10⁻⁵

Spectroscopic methods are indispensable for the detection and characterization of transient intermediates, which are key to understanding reaction mechanisms. For example, in the study of oxazole ring-opening, anion photodetachment spectroscopy has been used to probe the electronic structure of the diradical intermediate formed upon bond cleavage. rsc.org

In the context of this compound, techniques such as:

Nuclear Magnetic Resonance (NMR) spectroscopy could be used to identify the structure of rearranged products and, in some cases, to detect stable intermediates.

Infrared (IR) spectroscopy would be valuable for identifying key functional groups in the products, such as the characteristic stretching of a nitrile group in a nitrile ylide intermediate.

Mass Spectrometry (MS) would help in determining the molecular weight of products and intermediates.

X-ray crystallography of stable products would provide unambiguous structural confirmation. nih.gov

The proposed mechanistic pathway for a hypothetical rearrangement of this compound would likely involve initial activation, either thermally, photochemically, or through chemical reagents, leading to the cleavage of one of the bonds within the oxazole ring. The nature of the intermediate—be it a nitrile ylide, a diradical, or another species—would dictate the subsequent rearrangement or ring-closing steps. Spectroscopic monitoring of the reaction mixture over time would be critical to capture evidence of these fleeting intermediates and to map the reaction coordinate.

Advanced Spectroscopic and Structural Characterization in Research of 2 Chloro 5 4 Methoxyphenyl Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation

NMR spectroscopy is an indispensable tool for elucidating the intricate structure of organic molecules like 2-Chloro-5-(4-methoxyphenyl)oxazole. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Multidimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information on the types and numbers of protons and carbons, multidimensional NMR techniques are essential for assembling the complete molecular puzzle. These experiments correlate signals within or between different spectra, revealing the bonding framework.

Correlated Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). For this compound, a COSY spectrum would be expected to show a strong correlation between the ortho-coupled aromatic protons on the 4-methoxyphenyl (B3050149) ring. This confirms their adjacent positions on the benzene (B151609) ring. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): These are two-dimensional heteronuclear techniques that correlate the chemical shifts of protons directly to the carbons they are attached to (¹J coupling). ipb.pt An HSQC or HMQC spectrum of the target molecule would show cross-peaks connecting each proton signal to its corresponding carbon signal. For instance, the methoxy (B1213986) protons (~3.8 ppm) would correlate with the methoxy carbon (~55 ppm), and the aromatic protons would correlate with their respective aromatic carbons. sdsu.eduresearchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is arguably one of the most powerful for structure elucidation, as it reveals long-range couplings between protons and carbons (typically ²J to ³J). youtube.com This allows for the connection of different molecular fragments. In the case of this compound, key HMBC correlations would be observed between the protons of the methoxyphenyl ring and the carbons of the oxazole (B20620) ring, and vice versa. Specifically, the proton at position 4 of the oxazole ring would show a correlation to the quaternary carbon of the phenyl ring attached at C5, unequivocally linking the two ring systems. ipb.pt

The following table outlines the expected key correlations for elucidating the structure of this compound.

NMR Experiment Correlating Nuclei Expected Key Correlations Information Gained
COSY ¹H – ¹HAromatic protons on the methoxyphenyl ring.Confirms proton-proton adjacencies on the phenyl ring.
HSQC/HMQC ¹H – ¹³C (1-bond)Methoxy protons to methoxy carbon; Aromatic protons to their attached carbons.Assigns carbon signals based on known proton shifts.
HMBC ¹H – ¹³C (2-3 bonds)Methoxy protons to the phenyl carbon at position 4'; Phenyl protons to oxazole carbons (C4, C5); Oxazole H4 to phenyl C1'.Connects the methoxy group to the phenyl ring and establishes the crucial link between the phenyl and oxazole rings.

Solid-State NMR Investigations for Polymorphism and Conformation

While solution-state NMR provides data on molecules tumbling freely in a solvent, solid-state NMR (ssNMR) offers insight into the structure, conformation, and dynamics of molecules in their crystalline or amorphous solid forms. This technique is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystal forms—as different polymorphs can exhibit distinct ssNMR spectra due to variations in molecular conformation and crystal packing. For this compound, ssNMR could be used to determine the precise dihedral angle between the oxazole and methoxyphenyl rings in the solid state, which may differ from the averaged conformation observed in solution.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation. nih.gov For this compound, an X-ray crystal structure would provide unambiguous proof of the substitution pattern on both the oxazole and phenyl rings.

The table below presents typical crystallographic data that would be obtained for a similar organic molecule.

Parameter Description Example Data from a Related Structure
Crystal System The symmetry class of the crystal lattice.Monoclinic nih.gov
Space Group The specific symmetry group of the crystal.P2₁/c mdpi.com
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the unit cell.a = 8.1 Å, b = 10.9 Å, c = 12.0 Å, β = 91.3° nih.gov
Dihedral Angle The angle between the planes of the oxazole and phenyl rings.15.1(2)° gazi.edu.tr
Intermolecular Contacts Weak interactions stabilizing the crystal packing.C—H···O, C—H···Cl nih.gov

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of this compound (C₁₀H₈ClNO₂). gazi.edu.tr

Beyond molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecule is ionized, it breaks apart into smaller, characteristic fragments. A plausible fragmentation pathway for this compound in an ESI-MS experiment would involve the initial detection of the protonated molecule [M+H]⁺. Subsequent fragmentation (MS/MS) could involve:

Loss of a methyl radical (•CH₃) from the methoxy group.

Cleavage of the C-Cl bond.

Rupture of the oxazole ring, a common fragmentation pathway for such heterocycles.

Loss of a carbon monoxide (CO) molecule.

Analyzing these fragmentation pathways helps to corroborate the structure determined by NMR and X-ray crystallography.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Bonding Characteristics

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic absorption or scattering frequencies, making these techniques excellent for identifying the presence of specific structural motifs. derpharmachemica.com

For this compound, the IR and Raman spectra would display characteristic bands confirming its key components. mdpi.com The presence of the aromatic methoxyphenyl group would be indicated by aromatic C-H stretching vibrations above 3000 cm⁻¹, C=C stretching in the 1600-1450 cm⁻¹ region, and strong C-O stretching bands for the aryl ether around 1250 cm⁻¹ and 1030 cm⁻¹. nih.govcore.ac.uk The oxazole ring would contribute its own characteristic C=N and C=C stretching vibrations. The C-Cl stretch would be expected to appear in the lower frequency region of the spectrum, typically between 800 and 600 cm⁻¹. core.ac.uk Comparing the experimental spectra with those predicted by theoretical calculations (like Density Functional Theory, DFT) can aid in the precise assignment of vibrational modes. researchgate.net

Vibrational Mode Functional Group Expected Wavenumber Range (cm⁻¹)
C-H Stretch (Aromatic)Phenyl & Oxazole Rings3100 - 3000
C-H Stretch (Aliphatic)Methoxy Group (-OCH₃)2960 - 2850
C=C / C=N StretchPhenyl & Oxazole Rings1610 - 1450
C-O Stretch (Aryl Ether)Methoxy-Phenyl Linkage1270 - 1230 (asymmetric), 1050 - 1010 (symmetric)
C-Cl StretchChloro-Oxazole Linkage800 - 600

Computational Chemistry and Theoretical Modeling of 2 Chloro 5 4 Methoxyphenyl Oxazole

Quantum Chemical Calculations of Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within the 2-Chloro-5-(4-methoxyphenyl)oxazole molecule. These calculations provide a quantitative picture of bond lengths, bond angles, and electronic properties that govern its behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By employing functionals such as B3LYP in conjunction with basis sets like 6-311G or 6-311++G(d,p), the optimized molecular geometry of this compound can be determined with high accuracy. ijrar.orgnih.gov These calculations provide data on bond lengths, bond angles, and dihedral angles. For instance, studies on analogous structures show that the geometry of the oxazole (B20620) ring is quite typical, with a characteristic pattern of shorter and longer bonds that align with its chemical formula. mdpi.com

DFT calculations also illuminate the electronic properties by determining the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For related methoxyphenyl-containing heterocyclic compounds, the charge transfer occurring between these orbitals has been analyzed to understand their electronic behavior. ijrar.org

Below is a table of representative theoretical geometric parameters for this compound, based on data from analogous compounds. researchgate.net

Table 1: Representative Theoretical Geometric Parameters

Parameter Bond/Angle Expected Value (Å or °)
Bond Lengths
Oxazole C=N ~1.38
Oxazole C-O ~1.37
Phenyl C-C ~1.40
C-Cl ~1.74
Phenyl C-O (methoxy) ~1.37
Bond Angles
O-C-N (in oxazole) ~115°
C-O-C (in oxazole) ~105°
C-C-Cl ~119°

Note: These values are illustrative and derived from computational studies on structurally similar molecules.

Ab initio methods, such as Hartree-Fock (HF), provide an alternative, often more computationally intensive, approach for predicting molecular properties from first principles without reliance on empirical parameters. researchgate.net While DFT methods are generally preferred for their balance of accuracy and efficiency, ab initio calculations serve as a valuable benchmark. They can be used to refine the understanding of the molecule's wavefunction and energy. In some studies of related oxazoles, interaction energies have been calculated at the HF/6-31G(d,p) level to analyze crystal packing forces. mdpi.com

Reaction Mechanism Prediction and Transition State Analysis

Computational modeling is instrumental in predicting the likely reaction pathways for this compound. Based on the general reactivity of oxazole rings, the C-2 position is susceptible to nucleophilic substitution, making the displacement of the chlorine atom a probable reaction. tandfonline.comsemanticscholar.org Theoretical calculations can map the potential energy surface of such a reaction, identifying the structure and energy of the transition state.

For example, DFT calculations can model the approach of a nucleophile to the C-2 carbon, the breaking of the C-Cl bond, and the formation of a new bond. The activation energy for this process can be calculated, providing a quantitative measure of the reaction's feasibility. Similar computational approaches have been used to show that a concerted (3+2) cycloaddition pathway is heavily favored over a stepwise (2+2) process in the oxidation of other molecules, with the activation energy for the transition state calculated to be just 9.2 kcal/mol. acs.org This type of analysis provides crucial insights into the molecule's synthetic utility and potential metabolic pathways.

Conformational Analysis and Energy Landscape Mapping

The flexibility of this compound arises primarily from the rotation around the single bond connecting the phenyl and oxazole rings, as well as the orientation of the methoxy (B1213986) group. Conformational analysis aims to identify the stable, low-energy conformers of the molecule and the energy barriers that separate them.

Studies on structurally similar compounds, such as methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate, have successfully used DFT calculations to identify multiple conformers. nih.govcore.ac.uk These studies revealed two low-energy conformers differing in the orientation of a substituent group relative to the oxazole ring, with a calculated energy difference of approximately 3.0 kJ mol⁻¹. nih.gov A similar approach for this compound would involve systematically rotating the key dihedral angles and calculating the corresponding energy to map out the potential energy landscape, thereby identifying the most stable three-dimensional shapes the molecule is likely to adopt.

Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data. DFT methods are commonly used to calculate the vibrational frequencies corresponding to infrared (IR) and Raman spectra. ijrar.org The calculated harmonic vibrational frequencies are often scaled by a factor (e.g., 0.96-0.98) to better match experimental anharmonic frequencies. researchgate.netcore.ac.uk This allows for the confident assignment of observed spectral bands to specific molecular motions.

Furthermore, computational methods can predict ¹H and ¹³C NMR chemical shifts, which are essential for structure elucidation. chemicalbook.com The accuracy of these predictions provides a powerful tool for confirming the identity and purity of synthesized compounds.

Below is a table of representative predicted vibrational frequencies for key functional groups in this compound, based on computational studies of related molecules. ijrar.orgcore.ac.uk

Table 2: Representative Predicted Vibrational Frequencies

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
C=N Stretch Oxazole Ring 1610 - 1650
C-O-C Asymmetric Stretch Methoxy Group 1240 - 1260
Aromatic C-H Stretch Phenyl Ring 3000 - 3100
C-Cl Stretch Chloro Substituent 700 - 750

Note: These values are illustrative and derived from computational studies on structurally similar molecules.

Intermolecular Interactions and Crystal Lattice Energy Calculations

Understanding how this compound molecules interact with each other is crucial for predicting their solid-state properties, such as crystal structure and melting point. Computational methods can analyze and quantify the non-covalent interactions that govern molecular packing in a crystal.

Applications and Advanced Material Science Research Involving 2 Chloro 5 4 Methoxyphenyl Oxazole

A Versatile Synthetic Intermediate in Organic Synthesis

The reactivity of the chlorine atom at the 2-position of the oxazole (B20620) ring makes 2-Chloro-5-(4-methoxyphenyl)oxazole a valuable precursor in various synthetic transformations. This reactivity allows for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups and the construction of more complex molecular frameworks.

Precursor to Heterocyclic Scaffolds for Functional Materials

The 2-chloro-5-aryloxazole motif serves as a key starting point for the synthesis of diverse heterocyclic scaffolds. The chlorine atom can be readily displaced by various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This synthetic flexibility is crucial for developing functional materials with tailored properties. For instance, derivatives of 2-chloro-oxazoles can be transformed into other important heterocyclic systems, which are integral components in many functional organic materials. While direct studies on this compound for this purpose are not extensively documented, the known reactivity of similar 2-chlorooxazoles suggests its potential in synthesizing novel fused heterocyclic systems with applications in areas such as organic electronics and sensor technology. Research on related 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates has demonstrated their utility in synthesizing fused heterocycles through reactions with α-aminoazoles, a process that involves the Smiles rearrangement. growingscience.com

Building Block for Complex Natural Product Analogs

Oxazole rings are prevalent structural motifs in a multitude of biologically active natural products, many of which are isolated from marine organisms. nih.gov The synthesis of analogs of these natural products is a critical area of research in medicinal chemistry, aimed at developing new therapeutic agents. The this compound scaffold provides a strategic starting point for the construction of such analogs. The ability to functionalize the 2-position of the oxazole ring allows for the attachment of various side chains and pharmacophores, mimicking the structural complexity of natural products. While specific examples detailing the use of this compound in the total synthesis of a natural product analog are not yet prominent in the literature, the general importance of substituted oxazoles as key intermediates is well-established. nih.gov For example, a related compound, 5-(4'-Methoxyphenyl)-oxazole (MPO), was isolated from a fungal culture and has been the subject of synthetic and biological activity studies. nih.gov

Integration into Catalysis Research

The electronic properties and coordination capabilities of the oxazole ring have led to its exploration in the field of catalysis. The nitrogen atom in the oxazole can act as a coordinating site for metal centers, making oxazole-containing molecules potential ligands for transition metal catalysts.

Ligand Development in Transition Metal Catalysis

Oxazole-based ligands have been successfully employed in various transition metal-catalyzed reactions. alfachemic.comchemscene.com These ligands can influence the activity, selectivity, and stability of the catalyst. The substitution pattern on the oxazole ring plays a crucial role in tuning the electronic and steric properties of the resulting metal complex. mdpi.comresearchgate.net For instance, naturally occurring oxazole structural units have been used as ligands for vanadium catalysts in polymerization reactions. mdpi.comresearchgate.net The development of ligands derived from this compound could offer new avenues in catalysis. By replacing the chloro group with a coordinating moiety, novel bidentate or tridentate ligands could be synthesized. These new ligands could find applications in a range of catalytic transformations, including cross-coupling reactions, hydrogenations, and asymmetric synthesis. Research on benzoxazole-based ligands has shown their ability to form stable complexes with transition metals and their potential application in DNA binding and antitumor activity. nih.gov

Advanced Materials Science: Optoelectronic and Polymeric Applications

The photophysical and electronic properties of aryl-substituted oxazoles make them attractive candidates for applications in advanced materials science, particularly in the fields of optoelectronics and polymer chemistry.

The extended π-conjugation in molecules containing the 5-aryloxazole unit can lead to interesting photoluminescent properties. Research on related 5'-aryl-substituted 2,5-bis(bithiophen-5-yl)-1,3,4-oxadiazoles has shown that these compounds can exhibit blue to bluish-green emissions, with their absorption and emission characteristics being tunable by modifying the aryl substituent. nih.govnih.gov This suggests that derivatives of this compound could be valuable intermediates for the synthesis of novel organic light-emitting diodes (OLEDs) or fluorescent probes. The methoxy (B1213986) group on the phenyl ring can further influence the electronic properties and solubility of such materials.

In the realm of polymer science, the incorporation of the rigid and electronically active oxazole moiety into a polymer backbone can impart desirable thermal and mechanical properties. While direct polymerization of this compound may be challenging, it can serve as a key monomer for the synthesis of functional polymers through post-polymerization modification or by first converting it into a polymerizable derivative. The development of polymers containing the 5-(4-methoxyphenyl)oxazole (B1676806) unit could lead to new materials with high thermal stability and specific optical properties, suitable for applications in high-performance plastics and advanced coatings.

Component in Organic Light-Emitting Diodes (OLEDs) Research

There is no specific research data available to suggest that this compound has been investigated as a component in OLEDs. Generally, heterocyclic compounds, including oxazole derivatives, are of great interest in the development of materials for OLEDs, often serving as electron-transporting or emissive materials. researchgate.net The inherent fluorescence of some oxazole-based dyes makes them potential candidates for emitter layers in OLED devices. researchgate.net However, without specific studies on this compound, its performance characteristics such as luminescence, quantum efficiency, and charge carrier mobility in an OLED device remain unknown.

Precursor for Electroactive Polymers

The potential of this compound as a precursor for electroactive polymers has not been explored in the available literature. Electroactive polymers are materials that change their size or shape when stimulated by an electric field. The synthesis of such polymers often involves the polymerization of monomer units containing specific functional groups. While the chloro- and methoxy-substituted oxazole structure could theoretically be incorporated into a polymer backbone, no studies have been published that demonstrate or investigate this possibility.

Fluorescent Probes and Sensors in Chemical Systems

The application of this compound as a fluorescent probe or sensor in chemical systems is another area lacking specific research. The oxazole moiety is a known fluorophore, and its derivatives are being explored as fluorescent probes for various analytical applications. researchgate.net The fluorescence properties of such probes are often sensitive to their local environment, allowing for the detection of specific ions, molecules, or changes in properties like polarity or viscosity. However, the specific photophysical properties of this compound, such as its absorption and emission spectra, quantum yield, and sensitivity to different chemical species, have not been characterized.

Exploration in Agrochemical Research (Focus on Synthetic Targets)

While oxazole and oxadiazole derivatives have been investigated for their potential herbicidal and pesticidal activities, there is no specific mention of this compound as a synthetic target in agrochemical research. The development of new agrochemicals often involves the synthesis and screening of large libraries of compounds containing various heterocyclic scaffolds. The structural motifs present in this compound could be of interest, but no published research has focused on its synthesis for the purpose of developing new agrochemicals.

Future Research Directions and Unexplored Avenues for 2 Chloro 5 4 Methoxyphenyl Oxazole

Development of Novel and More Sustainable Synthetic Routes

Traditional synthesis of oxazole (B20620) derivatives often involves multi-step procedures with harsh reagents like phosphorus oxychloride or strong mineral acids, leading to significant chemical waste. ijpsonline.com The future of synthesizing 2-Chloro-5-(4-methoxyphenyl)oxazole lies in the adoption of green and sustainable chemistry principles. ijpsonline.com

Key areas for development include:

Catalytic Methods: Shifting from stoichiometric reagents to catalytic systems can dramatically improve efficiency and reduce waste. Research into novel metal-catalyzed (e.g., copper, palladium) or even metal-free cyclization and chlorination strategies is a promising avenue. ijpsonline.comresearchgate.net An electrochemical approach, which uses electricity to drive the reaction, represents a sustainable alternative that avoids toxic oxidants and transition metals. rsc.org

Continuous Flow Synthesis: Transferring synthetic protocols from batch reactors to continuous flow systems can offer superior control over reaction parameters, enhance safety, and allow for easier scalability. ijpsonline.comrsc.org This is particularly advantageous for managing potentially energetic intermediates. rsc.org

Alternative Solvents and Reaction Conditions: The exploration of eco-friendly solvents such as ionic liquids, deep-eutectic solvents, or even water could significantly lower the environmental impact of synthesis. ijpsonline.comijpsonline.com Furthermore, energy-efficient techniques like microwave-assisted or ultrasound-promoted synthesis can accelerate reactions and improve yields. ijpsonline.comijpsonline.com

Table 1: Comparison of Traditional vs. Potential Sustainable Synthetic Routes

Feature Traditional Synthesis (e.g., Robinson-Gabriel) Future Sustainable Synthesis
Reagents Stoichiometric dehydrating agents (PCl₅, POCl₃, H₂SO₄) ijpsonline.comijpsonline.com Catalytic systems (e.g., Cu(II) triflate), electrochemistry rsc.orgtandfonline.com
Solvents Often high-boiling point organic solvents Green solvents (e.g., ionic liquids, water), or solvent-free conditions ijpsonline.comrsc.org
Energy Input High temperatures, prolonged heating Microwave irradiation, ultrasound, or ambient temperature flow processes ijpsonline.com
Waste Profile High E-Factor (significant waste) Low E-Factor (high atom economy)
Safety Use of corrosive and hazardous reagents Milder conditions, improved safety in flow systems rsc.org

Exploration of Unconventional Reactivity Profiles and Novel Transformations

The reactivity of the this compound scaffold is not fully explored. The chlorine atom at the C2 position is a key synthetic handle, making it susceptible to nucleophilic substitution, but its potential in modern cross-coupling reactions is an area ripe for investigation. tandfonline.com

Future research should focus on:

Advanced Cross-Coupling Reactions: While Suzuki-Miyaura couplings on oxazole rings have been developed, a systematic study of various cross-coupling reactions (e.g., Sonogashira, Buchwald-Hartwig, Heck) at the C2 position of this specific compound could yield a diverse library of new derivatives with tailored properties. ijpsonline.com

C-H Activation: Direct functionalization of the C-H bonds on both the oxazole and the methoxyphenyl rings represents a highly atom-economical strategy to introduce new functional groups without pre-functionalized starting materials.

Photoredox and Electrochemical Catalysis: These modern synthetic tools can unlock novel reaction pathways that are inaccessible through traditional thermal methods. Exploring the electrochemical reduction or oxidation of the oxazole ring could lead to unique ring-opening or cycloaddition products. rsc.orgtandfonline.com

Diels-Alder Reactions: Oxazoles can act as dienes in Diels-Alder reactions to form pyridine (B92270) derivatives, a transformation that could be exploited for creating complex molecular architectures. tandfonline.com

Table 2: Potential Novel Transformations for this compound

Transformation Type Reagents/Catalysts to Explore Potential Product Class
Sonogashira Coupling Pd/Cu catalysts, Terminal Alkynes 2-Alkynyl-5-(4-methoxyphenyl)oxazoles
Buchwald-Hartwig Amination Pd or Ni catalysts, Amines 2-Amino-5-(4-methoxyphenyl)oxazole derivatives
C-H Arylation Pd, Rh, or Ru catalysts, Aryl Halides Doubly arylated oxazole derivatives
Photoredox Catalysis Ru or Ir photocatalysts, Radical precursors Novel functionalized oxazoles via radical mechanisms
[4+2] Cycloaddition Dienophiles (e.g., N-Maleimide) Pyridine derivatives

Advanced Applications in Emerging Chemical Technologies

The inherent photophysical properties of the 5-aryloxazole core suggest significant potential beyond its current uses. The combination of a conjugated aromatic system and heteroatoms often leads to fluorescence and specific electronic characteristics, making it an attractive building block for advanced materials.

Unexplored application areas include:

Organic Electronics: Diaryl-oxadiazole derivatives, which are structurally related, are known to have electron-transporting properties suitable for Organic Light-Emitting Diodes (OLEDs). rsc.orgresearchgate.net The electronic properties of this compound could be tuned through derivatization to develop new materials for OLEDs, organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Chemical Sensors and Fluorescent Probes: The fluorescence of the aryloxazole scaffold could be sensitive to the local environment (e.g., pH, metal ions, polarity). Future work could focus on designing derivatives that exhibit a specific "turn-on" or "turn-off" fluorescent response in the presence of a target analyte, creating highly selective chemical sensors.

Photodynamic Therapy (PDT): Functionalization of the core structure with heavy atoms (e.g., bromine or iodine, replacing chlorine) or other photosensitizing groups could lead to compounds that generate reactive oxygen species upon light irradiation, a key mechanism for photodynamic cancer therapy.

Integration with Artificial Intelligence and Machine Learning for Chemical Discovery

The intersection of synthetic chemistry and artificial intelligence (AI) offers a powerful paradigm to accelerate the discovery and optimization of molecules like this compound. nih.govresearchgate.net

Future integration can be envisioned in several ways:

Predictive Synthesis: Machine learning models can be trained on vast reaction databases to predict the optimal conditions for synthesizing new derivatives, minimizing trial-and-error in the lab. nih.govdigitellinc.com AI-driven tools can propose entire retrosynthetic pathways for complex targets based on this scaffold. nih.govresearchgate.net

In Silico Property Prediction: AI algorithms, particularly Quantitative Structure-Activity Relationship (QSAR) models, can predict the biological, electronic, or photophysical properties of virtual libraries of derivatives. jcchems.comnih.gov This allows for the high-throughput screening of thousands of potential compounds on a computer before committing resources to their synthesis. researchgate.net

De Novo Design: Generative AI models can design entirely new molecules based on the 2-chloro-5-aryloxazole scaffold, optimized for a specific function, such as binding to a particular protein target or possessing a desired emission wavelength for an OLED. researchgate.net

Table 3: Role of AI/ML in the Research Pipeline for this compound

Research Stage AI/ML Application Potential Impact
Synthesis Planning Retrosynthesis prediction tools; Reaction condition optimization nih.gov Reduced development time; Increased synthesis success rate
Property Prediction QSAR models for biological activity; DFT calculations for electronic properties jcchems.comirjweb.com Prioritization of high-potential derivatives for synthesis
New Applications Screening virtual libraries for materials science properties (e.g., band gap) Accelerated discovery of new materials
De Novo Design Generative models to create novel structures with desired features researchgate.net Innovation of next-generation compounds beyond simple derivatization

Q & A

Q. What is the synthetic pathway for 2-Chloro-5-(4-methoxyphenyl)oxazole, and what are the critical reaction steps?

The compound is synthesized via a multistep process:

  • Step 1: Glycine reacts with 4-methoxy benzoyl chloride in NaOH to form 4-methoxyhippuric acid.
  • Step 2: Reaction with ethyl chloroformate and N-methylmorpholine in CH₂Cl₂ yields 2-(4-methoxyphenyl)-5-oxazolones.
  • Step 3: Treatment with anhydrous AlCl₃ and toluene produces intermediates, followed by refluxing with POCl₃ for 48 hours to obtain the final product . Key considerations: Reaction time, solvent choice, and purification via crystallization (e.g., water-ethanol mixtures) are critical for yield optimization.

Q. Which spectroscopic methods are essential for structural confirmation?

  • 13C NMR: Peaks at δ 154.6 (oxazole C2) and 150.8 (C4-methoxy phenyl) confirm regiochemistry .
  • X-ray crystallography: Orthorhombic crystal systems (space group Pbca) resolve bond lengths and dihedral angles (e.g., C-Cl bond: ~1.73 Å) .
  • IR spectroscopy: Stretching vibrations for C=O (1650–1700 cm⁻¹) and C-O (1250 cm⁻¹) validate functional groups .

Q. How is purity assessed during synthesis?

  • Melting point analysis: Sharp melting points (e.g., 141–143°C) indicate high purity .
  • HPLC/TLC: Retention time consistency and single-spot development confirm absence of byproducts .

Q. What biological relevance does the oxazole core provide?

The oxazole ring enhances π-π stacking with biological targets, contributing to antimicrobial and antitumor activities observed in structurally similar compounds .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

  • Combined techniques: X-ray crystallography (via SHELX refinement) resolves ambiguities in NMR assignments, such as distinguishing methoxy vs. chloro substituent effects .
  • Computational validation: Density Functional Theory (DFT) simulations predict NMR chemical shifts and vibrational frequencies to cross-validate experimental data .

Q. What strategies improve reaction yield and reduce byproducts?

  • Microwave-assisted synthesis: Reduces reaction time (e.g., from 48 hours to <12 hours) and minimizes decomposition, as demonstrated in analogous oxadiazole syntheses .
  • Catalyst optimization: Lewis acids like AlCl₃ improve regioselectivity in cyclization steps .

Q. How can computational modeling predict reactivity for derivatization?

  • Molecular docking: Identifies electrophilic sites (e.g., C5-position of oxazole) for functionalization via halogenation or cross-coupling .
  • Frontier Molecular Orbital (FMO) analysis: Predicts nucleophilic/electrophilic regions using HOMO-LUMO gaps, guiding synthetic modifications .

Q. What role does the compound play in photophysical studies with nanomaterials?

  • Fluorescence quenching: Interactions with silver nanoparticles (AgNPs) reveal electronic perturbations via Stern-Volmer analysis, useful for sensor design .
  • Surface Plasmon Resonance (SPR): Monitors binding kinetics between oxazole derivatives and nanoparticles, correlating with substituent electronic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.